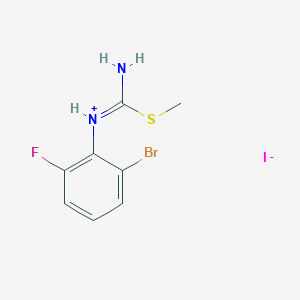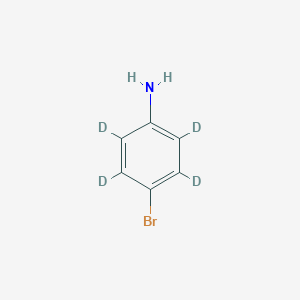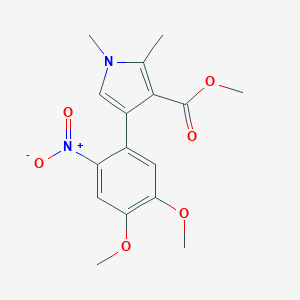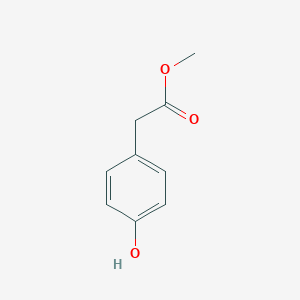
4-ヒドロキシフェニル酢酸メチル
概要
説明
4-ヒドロキシフェニル酢酸メチルは、分子式C9H10O3の化学化合物です。 これは、4-ヒドロキシフェニル酢酸のカルボキシル基とメタノールとの形式的な縮合から生じるメチルエステルです 。この化合物は、科学研究や産業におけるさまざまな用途で知られています。
科学的研究の応用
Methyl 4-hydroxyphenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its inhibitory effects on the activity of tobacco mosaic virus.
Industry: It serves as a precursor for the production of fragrances and flavoring agents.
作用機序
4-ヒドロキシフェニル酢酸メチルがその効果を発揮するメカニズムには、特定の分子標的や経路との相互作用が関与しています。 例えば、タバコモザイクウイルスの活性を阻害する効果は、ウイルスの複製プロセスを妨げる能力によるものと考えられます 。さまざまな用途における正確な分子標的や経路については、現在も研究が行われています。
類似化合物の比較
4-ヒドロキシフェニル酢酸メチルは、次のような他の類似化合物と比較することができます。
2-ヒドロキシフェニル酢酸メチル: ヒドロキシ基の位置が異なるため、この化合物は化学的性質と用途が異なります。
4-ヒドロキシフェニル酢酸エチル: エチルエステル変異体は、物理的および化学的性質が異なり、反応性と合成における使用に影響を与えます。
4-ヒドロキシフェニル酢酸メチルの独自性は、特定の構造にあり、さまざまな分野における独自の反応性と用途をもたらします。
Safety and Hazards
Methyl 4-hydroxyphenylacetate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
将来の方向性
準備方法
合成経路と反応条件
4-ヒドロキシフェニル酢酸メチルは、硫酸の存在下で4-ヒドロキシフェニル酢酸とメタノールをエステル化することで合成できます。 この反応は通常、目的の生成物を定量的に得ます 。 別の方法としては、アセトニトリル中で(ジアセトキシヨード)ベンゼンとトリフルオロ酢酸を使用し、その後クロマトグラフィーで精製する方法があります .
工業的製造方法
4-ヒドロキシフェニル酢酸メチルの工業的製造には、多くの場合、実験室合成と同様の試薬と条件を用いた大規模なエステル化プロセスが関与します。方法の選択は、コスト、収率、純度要件などの要因によって異なります。
化学反応の分析
反応の種類
4-ヒドロキシフェニル酢酸メチルは、次のようなさまざまな化学反応を起こします。
酸化: 対応するカルボン酸に酸化される可能性があります。
還元: 還元反応により、アルコールに変換することができます。
置換: エステル基が他の官能基に置き換わる求核置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化のための過マンガン酸カリウムなどの酸化剤、還元のための水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤などがあります。条件は、目的の反応と生成物によって異なります。
主な生成物
これらの反応から生成される主な生成物には、4-ヒドロキシフェニル酢酸(酸化による)、4-ヒドロキシフェニルエタノール(還元による)、およびさまざまな置換フェニル酢酸(置換反応による)などがあります。
科学研究における用途
4-ヒドロキシフェニル酢酸メチルは、科学研究において幅広い用途を持っています。
化学: これは、さまざまな有機化合物の合成における中間体として使用されます.
生物学: タバコモザイクウイルスの活性を阻害する効果について研究されています.
医学: 4-(2-ヒドロキシ-3-イソプロピルアミノ)プロポキシフェニル酢酸などの医薬品化合物の合成に使用されます.
産業: これは、香料や香味料の製造のための前駆体として役立ちます。
類似化合物との比較
Methyl 4-hydroxyphenylacetate can be compared with other similar compounds, such as:
Methyl 2-hydroxyphenylacetate: Differing by the position of the hydroxyl group, this compound has distinct chemical properties and applications.
Ethyl 4-hydroxyphenylacetate: The ethyl ester variant has different physical and chemical properties, affecting its reactivity and use in synthesis.
The uniqueness of methyl 4-hydroxyphenylacetate lies in its specific structure, which imparts unique reactivity and applications in various fields.
特性
IUPAC Name |
methyl 2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDZEDRBLVIUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065725 | |
| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14199-15-6 | |
| Record name | Methyl (4-hydroxyphenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14199-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxyphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 4-hydroxyphenylacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN72UVQ99P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
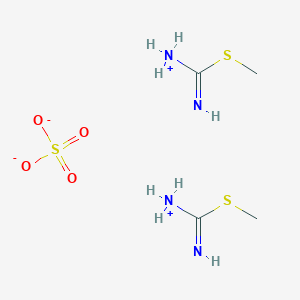

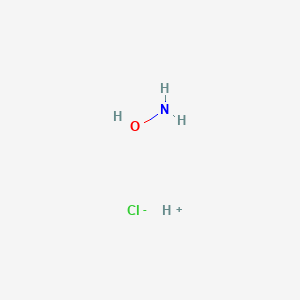

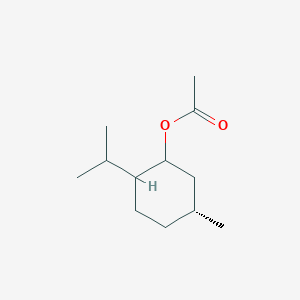
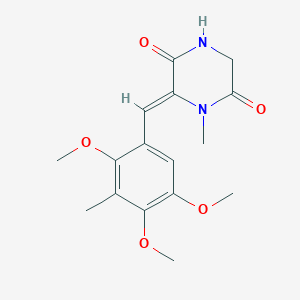
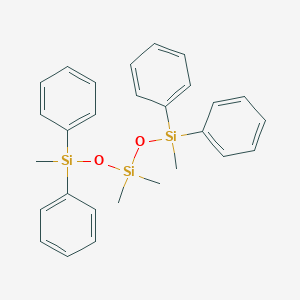
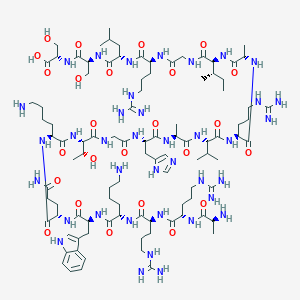
![3-[1-(4-Aminophenyl)-1-methylethyl]phenol](/img/structure/B46601.png)
